

A Technical Guide to 2,3,3,5-Tetramethylhexane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

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This document provides a comprehensive technical overview of the highly branched alkane, **2,3,3,5-tetramethylhexane** (CAS No. 52897-11-7). Intended for researchers, chemists, and professionals in drug development and materials science, this guide moves beyond basic data to explain the causality behind its properties, synthesis strategies, and analytical methodologies. We will explore its place within the broader class of branched hydrocarbons and provide actionable protocols and insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

2,3,3,5-Tetramethylhexane is a saturated hydrocarbon with the molecular formula $C_{10}H_{22}$.^[1]^[2]^[3]^[4] As a specific isomer of decane, its unique structural arrangement—featuring a quaternary carbon at position 3 and three other methyl branches—imparts distinct physical properties compared to its linear counterpart, n-decane, and other isomers.^[5] This high degree of branching disrupts the efficient packing of molecules, leading to a lower boiling point and melting point than less-branched isomers, a crucial consideration in applications requiring specific phase behavior.

The molecular structure is best understood visually.

Caption: 2D structure of **2,3,3,5-tetramethylhexane**.

The quantitative physicochemical properties are summarized below, providing a baseline for experimental design and application development.

Property	Value	Unit	Source
CAS Number	52897-11-7	-	[3][4]
Molecular Formula	C ₁₀ H ₂₂	-	[1][2][4]
Molecular Weight	142.28	g/mol	[1][2][3][4]
Boiling Point	153.1 - 154.5	°C	[1][6]
Melting Point	-12.59	°C	[1][6]
Density	0.731 - 0.746	g/cm ³	[1][7]
Refractive Index	1.4173	-	[1]
Flash Point	40	°C	[1]
LogP (Octanol/Water)	3.71 - 5.34	-	[1][2]
Vapor Pressure	4.07	mmHg at 25°C	[1]

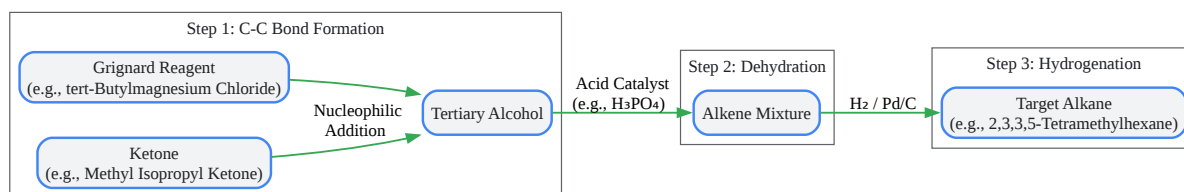
Synthesis Strategies: From General Principles to Specific Routes

The synthesis of a specific, highly-branched alkane like **2,3,3,5-tetramethylhexane** is not a trivial undertaking and requires a targeted approach, as it is not a common product of large-scale industrial processes like petroleum cracking or isomerization which yield complex mixtures.[8] For laboratory and research applications demanding high purity, multi-step chemical synthesis is the required pathway.

General Principles of Branched Alkane Synthesis

A robust and versatile laboratory method for creating highly substituted carbon skeletons involves the use of organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds at a carbonyl carbon.[9] This typically creates a tertiary alcohol, which can then

be subjected to dehydration and subsequent hydrogenation to yield the final saturated alkane. [8][9] This three-step sequence offers high control over the final structure.



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Caption: General workflow for laboratory synthesis of branched alkanes.

Referenced Synthesis Protocol

A plausible route for synthesizing **2,3,3,5-tetramethylhexane** involves the hydrogenation of an alkene precursor.[1] One such precursor is 2,4,4,5-tetramethyl-hex-2-ene.

Protocol: Catalytic Hydrogenation of 2,4,4,5-tetramethyl-hex-2-ene

- **System Preparation:** A hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask) is charged with the starting alkene, 2,4,4,5-tetramethyl-hex-2-ene, dissolved in a suitable inert solvent like ethanol or ethyl acetate.
- **Catalyst Addition:** A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is carefully added to the solution. The amount is typically 1-5 mol% relative to the alkene.
- **Hydrogenation:** The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (H₂). The reaction is agitated vigorously at a controlled temperature (e.g., ambient to 170°C) until hydrogen uptake ceases, indicating reaction completion.[1]
- **Workup and Purification:** The reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite®. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

- Validation: The resulting crude product, **2,3,3,5-tetramethylhexane**, should be purified, typically by fractional distillation, and its identity and purity confirmed via analytical methods described in the following section.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of **2,3,3,5-tetramethylhexane** requires a combination of chromatographic and spectroscopic techniques. Due to the structural similarity among alkane isomers, a single method is often insufficient for unambiguous identification.^[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like branched alkanes.^{[10][11]} The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

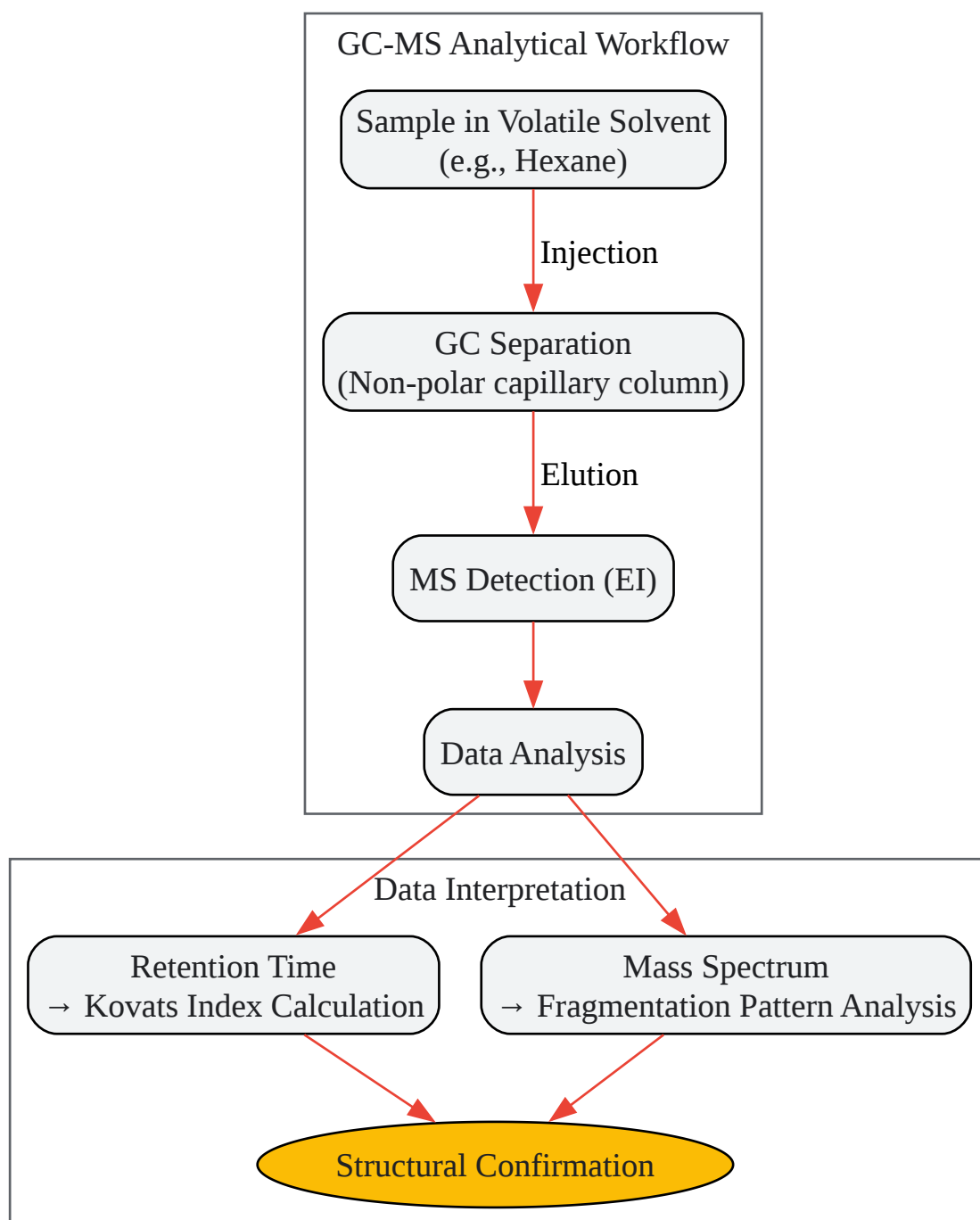
Kovats Retention Index (I): A key parameter for identifying isomers is the Kovats retention index, which normalizes retention times relative to a series of n-alkane standards.^[10] This value is more reproducible across different instruments and conditions than retention time alone.

- Kovats Index for **2,3,3,5-tetramethylhexane** (non-polar column): 901 - 903^{[3][12]}

Mass Spectrometry Fragmentation: Under standard Electron Ionization (EI), highly branched alkanes exhibit characteristic fragmentation patterns.^{[11][13]}

- Weak or Absent Molecular Ion (M^+): The molecular ion peak (m/z 142 for $C_{10}H_{22}$) is often very weak or entirely absent due to the high propensity for fragmentation.^[11]
- Cleavage at Branch Points: C-C bond cleavage is favored at the most substituted carbon atoms (tertiary and quaternary) to form more stable carbocations.^{[11][13]} The loss of the largest alkyl group at a branch point is typically preferred.^[13]
- Expected Fragments: For **2,3,3,5-tetramethylhexane**, cleavage at the C3-C4 bond would be highly favorable, leading to the loss of an isobutyl radical ($C_4H_9^\bullet$, 57 Da) and formation of a

stable tert-hexyl cation ($C_6H_{13}^+$, m/z 85), or vice-versa. Cleavage at the C2-C3 bond could lead to the loss of an isopropyl radical ($C_3H_7^\bullet$, 43 Da) and formation of a $C_7H_{15}^+$ cation (m/z 99). The resulting spectrum will be a complex series of alkyl fragment ions.



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Caption: Logical workflow for branched alkane analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is powerful, NMR spectroscopy provides definitive structural confirmation.^{[14][15]} For a molecule like **2,3,3,5-tetramethylhexane**, both ^1H and ^{13}C NMR spectra would show a number of distinct signals corresponding to the unique proton and carbon environments in the asymmetric structure.

- ^1H NMR: Protons in alkanes typically resonate in the highly shielded upfield region of the spectrum (approx. 0.7-1.5 ppm).^[16] The signals would be split into complex multiplets due to coupling with neighboring protons.
- ^{13}C NMR: The number of signals in the ^{13}C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 10 carbons are unique and should theoretically produce 10 distinct signals. The chemical shifts would appear in the typical aliphatic range (approx. 10-40 ppm).^[16]

Applications and Scientific Relevance

While **2,3,3,5-tetramethylhexane** itself does not have widespread, large-scale industrial applications, its significance lies in its role as a model compound and a component in specialized fields.

- Fuel Science: Highly branched alkanes are prized components of gasoline because their structures resist autoignition, leading to higher octane ratings.^{[8][17]} Studying specific isomers like **2,3,3,5-tetramethylhexane** helps refine models that predict fuel performance based on molecular architecture.
- Lubricants and Solvents: The branched structure imparts low freezing points and specific viscosity characteristics, making such compounds candidates for specialty lubricants or inert, non-polar solvents in chemical reactions.^[8]
- Analytical Standards: In fields like petrochemistry and environmental analysis, which deal with complex hydrocarbon mixtures, pure isomers like this one are essential as reference standards for calibrating analytical instruments and confirming the identity of components in unknown samples.^[9]

- Geochemical Biomarkers: Long-chain branched alkanes are studied as biomarkers in geological samples, providing clues about ancient ecosystems and environmental conditions.[5][18] The synthesis of specific isomers serves as a crucial tool for validating the identification of these natural products.[5]

Conclusion

2,3,3,5-Tetramethylhexane, while not a household name, serves as an exemplary model for understanding the structure-property relationships that govern the behavior of highly branched alkanes. Its synthesis requires targeted organic chemistry techniques, and its unambiguous identification relies on a sophisticated, multi-faceted analytical approach combining chromatography and spectroscopy. For researchers in materials science, fuel development, and analytical chemistry, a thorough understanding of this and similar molecules provides a fundamental basis for innovation and discovery.

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- To cite this document: BenchChem. [A Technical Guide to 2,3,3,5-Tetramethylhexane: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12643604#2-3-3-5-tetramethylhexane-cas-number-52897-11-7]

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